molecular formula C13H17NO3S B14906948 3-acetyl-N-cyclopentylbenzenesulfonamide

3-acetyl-N-cyclopentylbenzenesulfonamide

Cat. No.: B14906948
M. Wt: 267.35 g/mol
InChI Key: PRUIFNJYOQCWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-cyclopentylbenzenesulfonamide is an organic compound with the molecular formula C13H17NO3S It is a derivative of benzenesulfonamide, featuring an acetyl group and a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-cyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclopentylamine to form N-cyclopentylbenzenesulfonamide. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-acetyl-N-cyclopentylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-N-cyclopentylbenzenesulfonamide is unique due to the presence of both the acetyl and cyclopentyl groups, which can enhance its stability and specificity in binding to molecular targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

3-acetyl-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C13H17NO3S/c1-10(15)11-5-4-8-13(9-11)18(16,17)14-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7H2,1H3

InChI Key

PRUIFNJYOQCWEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.